Olsalazine sodium, chemically known as disodium 3,3′-azobis(6-hydroxybenzoate), is a dimer of 5-aminosalicylic acid (5-ASA) linked by an azo bond. [] It belongs to the class of aminosalicylates and serves as a prodrug that is primarily investigated for its potential in colon-specific drug delivery. [] Olsalazine sodium is specifically designed to deliver 5-ASA to the colon, where it is believed to exert therapeutic effects. []
Olsalazine sodium is a pharmaceutical compound primarily used in the treatment of inflammatory bowel diseases, such as ulcerative colitis. It is a prodrug of mesalazine, which is an anti-inflammatory agent that acts locally in the intestine. Olsalazine sodium is classified as a 5-aminosalicylic acid derivative, which is essential for its therapeutic effects.
Olsalazine sodium is synthesized from mesalazine and is categorized under anti-inflammatory medications. Its structure comprises two mesalazine molecules linked by an azo bond, which is cleaved in the colon to release mesalazine, thereby exerting its therapeutic effects directly at the site of inflammation.
The synthesis of olsalazine sodium typically involves several key reactions:
The synthesis can be optimized to reduce impurities and increase yield through controlled reaction conditions, such as temperature and pH adjustments during the diazotization process .
Olsalazine sodium has a molecular formula of and a molecular weight of approximately 327.33 g/mol. The compound features two 5-aminosalicylic acid units connected by an azo (-N=N-) linkage. The structural representation includes functional groups such as hydroxyl (-OH) and carboxylic acid (-COOH), which are crucial for its biological activity.
Olsalazine sodium undergoes various chemical reactions during its synthesis and metabolism:
The mechanism of action of olsalazine sodium involves its conversion into mesalazine upon reaching the colon. Mesalazine works by inhibiting leukotriene synthesis, scavenging free radicals, and inhibiting nuclear factor kappa B (NF-kB) activation, thus reducing inflammation in the intestinal mucosa. This localized action minimizes systemic side effects commonly associated with other anti-inflammatory drugs.
These properties are significant for formulation development in pharmaceutical applications .
Olsalazine sodium is primarily used in clinical settings for:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3